
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound. This compound is of significant interest due to its unique structure, which includes pyrrolidine and pyridine rings. The methanone group attached to these rings adds to its chemical properties and reactivity.
作用機序
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases . These targets play a crucial role in cellular signaling and are often implicated in various diseases when dysregulated.
Mode of Action
This can lead to changes in cellular signaling pathways, potentially altering cell behavior .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to collagen synthesis and fibrosis . By inhibiting key enzymes in these pathways, the compound could potentially reduce collagen deposition and fibrosis.
Pharmacokinetics
Similar compounds have been shown to have various toxic effects, suggesting that they may be metabolized and excreted by the body in a manner that could lead to toxicity .
Result of Action
Similar compounds have been shown to reduce collagen deposition in liver fibrosis models , suggesting that this compound may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions: Synthesis typically starts with the preparation of 5-methylpyridin-2-ol, followed by its reaction with pyrrolidin-1-ylmethanone under specific conditions, such as the use of catalysts and solvents.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors to optimize the reaction conditions, ensuring high yield and purity. Advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Under the influence of oxidizing agents, it might form different products depending on the site of oxidation.
Reduction: Reducing agents can potentially reduce the carbonyl group, altering the compound's properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of functional groups.
Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminium hydride (reduction), and halogenating agents (substitution) are often used.
Major Products Formed: The products depend on the type of reaction. For instance, oxidation might yield pyridine derivatives, while reduction could lead to alcohols or amines.
科学的研究の応用
This compound has diverse applications across several fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study it for potential biochemical interactions and as a probe for biological systems.
Medicine: It might be explored for its potential pharmacological properties.
Industry: It finds applications in the production of materials with specific properties due to its unique reactivity.
類似化合物との比較
Compared to other compounds with pyridine or pyrrolidine rings, (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone stands out due to its combined structure and unique reactivity. Other similar compounds include:
5-Methylpyridin-2-ol derivatives
Pyrrolidin-1-ylmethanone derivatives
Pyridine-based molecules
So, does that cover everything you needed?
特性
IUPAC Name |
[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-6-15(18-10-12)21-13-7-9-19(11-13)16(20)14-4-2-3-8-17-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXCSQXUHJCKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Chlorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2991243.png)
![1-[3-(Methoxymethyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2991244.png)
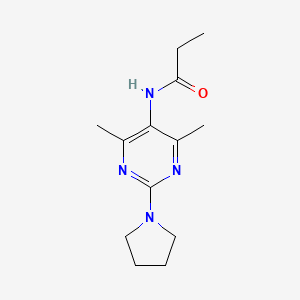
![3-Methylbenzo[b]thiophene-2-sulphonyl chloride](/img/structure/B2991248.png)
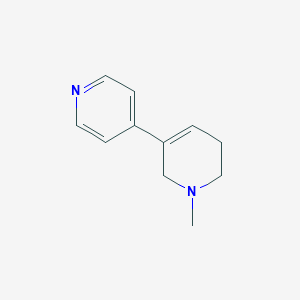
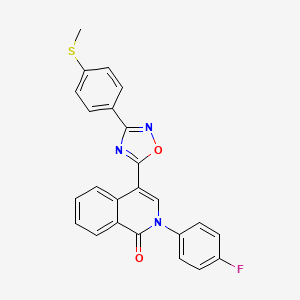
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2991257.png)
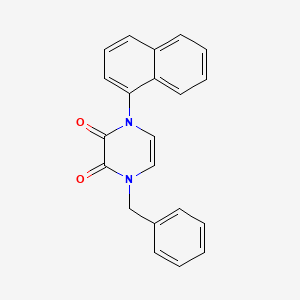
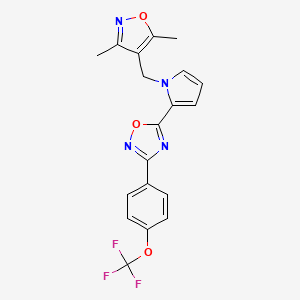
![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2991264.png)

